molecular formula C20H19N5O2S2 B2566605 N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886934-43-6

N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2566605
CAS RN: 886934-43-6
M. Wt: 425.53
InChI Key: FLCCOODSBJZZGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying how the compound is made. This can involve various chemical reactions and processes. The synthesis of a compound can often be found in the scientific literature, particularly in the field of organic chemistry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can involve studying the reagents, conditions, and mechanisms of the reactions. Techniques such as spectroscopy and chromatography are often used for this purpose .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory experiments .

Scientific Research Applications

Synthesis and Antimicrobial Screening

Compounds with a similar structure have been synthesized and evaluated for their antimicrobial properties. A study detailed the synthesis of derivatives with 1,2,4-triazole rings, showing significant in vitro antibacterial, antifungal, and anti-tuberculosis activities. This highlights the potential of such compounds in developing new antimicrobial agents (Mahyavanshi, Parmar, & Mahato, 2011).

Antitumor Activity

Another research focus is on antitumor applications. For instance, derivatives have been synthesized to evaluate their antitumor activity, with some showing effectiveness superior to known drugs like doxorubicin. This suggests a promising avenue for cancer therapy research, underscoring the potential of such compounds in oncology (Alqasoumi et al., 2009).

Modification for PI3K Inhibitors

Modifications of related compounds have led to significant anticancer effects with reduced toxicity, indicating their utility as potent PI3K inhibitors. Such studies are pivotal for developing safer and more effective anticancer therapies (Wang et al., 2015).

Glutaminase Inhibition for Cancer Therapy

Compounds in this category have also been explored for their role in inhibiting glutaminase, a critical enzyme in cancer metabolism. By synthesizing and evaluating analogs of known inhibitors, researchers have identified candidates with potential for cancer treatment due to their ability to attenuate tumor growth in both in vitro and in vivo models (Shukla et al., 2012).

Insecticidal Properties

The synthesis of novel heterocycles incorporating thiadiazole moieties has been assessed for insecticidal activity against pests like the cotton leafworm. This research opens up possibilities for developing new, more effective insecticides, contributing to agricultural pest management (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for compounds that have medicinal or therapeutic uses .

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This can include its toxicity, flammability, and environmental impact .

Future Directions

The future directions of research on a compound can involve developing new synthetic methods, studying new reactions, discovering new applications, and improving our understanding of its mechanism of action .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S2/c1-2-27-16-9-7-15(8-10-16)21-18(26)14-29-20-23-22-19(17-6-5-13-28-17)25(20)24-11-3-4-12-24/h3-13H,2,14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCCOODSBJZZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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